molecular formula C18H17N3O5S B2971119 Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiazole-5-carboxylate CAS No. 330200-85-6

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiazole-5-carboxylate

Cat. No. B2971119
CAS RN: 330200-85-6
M. Wt: 387.41
InChI Key: IZRUDMCBAGUYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs, some derived 1,3,4-oxadiazoles, 5-substituted-4-amino-1,2,4-triazolin-3-thione and 2,5-dimethyl pyrroles have been synthesized in good yields .

Scientific Research Applications

Novel Mycobacterium tuberculosis GyrB Inhibitors

A study by Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, evaluating their effectiveness as inhibitors against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase. Among these compounds, one specific derivative showed significant activity in inhibiting Mycobacterium tuberculosis, with minimal cytotoxicity, indicating potential for tuberculosis treatment. Jeankumar et al. (2013)

Phosphine-Catalyzed Annulation for Tetrahydropyridines Synthesis

Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate to synthesize highly functionalized tetrahydropyridines. This method demonstrates a novel approach to creating complex molecules, potentially useful in various chemical synthesis and drug discovery applications. Zhu et al. (2003)

Derivatives Synthesis for Chemical Exploration

Mohamed (2021) explored the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, revealing the process of creating compounds for further chemical and pharmacological study. The variety of derivatives synthesized showcases the chemical versatility and potential for discovering new bioactive compounds. Mohamed (2021)

Synthesis of Oxazole-4-carboxylic Acid Esters

Tormyshev et al. (2006) developed a method for synthesizing 5-substituted oxazole-4-carboxylic acid esters, demonstrating a versatile approach to creating a range of compounds from different carboxylic acids. This synthesis method contributes to the broader chemical toolkit for creating functionalized molecules for research and development. Tormyshev et al. (2006)

Antitubercular and Antibacterial Benzothiazole Derivatives

Bhoi et al. (2016) worked on the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, exhibiting significant antitubercular and antibacterial activities. This study highlights the potential of benzothiazole derivatives in combating infectious diseases. Bhoi et al. (2016)

properties

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-3-26-17(25)15-10(2)19-18(27-15)20-16(24)11-4-6-12(7-5-11)21-13(22)8-9-14(21)23/h4-7H,3,8-9H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRUDMCBAGUYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiazole-5-carboxylate

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